

Isoquinolin-6-ylboronic acid hydrochloride structure and formula

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Compound of Interest

Compound Name: Isoquinolin-6-ylboronic acid hydrochloride

Cat. No.: B1400871

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An In-Depth Technical Guide to **Isoquinolin-6-ylboronic acid hydrochloride**: Structure, Properties, and Applications

Introduction

Within the landscape of medicinal chemistry, the isoquinoline scaffold is recognized as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2][3] This structural motif is a cornerstone in a wide array of pharmaceuticals, demonstrating activities across therapeutic areas including oncology, infectious diseases, and neurology.[1][2] Concurrently, the field of synthetic organic chemistry has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura reaction is preeminent for its robustness and functional group tolerance.[4][5] This reaction critically relies on organoboron compounds, particularly boronic acids, as key coupling partners.[6]

Isoquinolin-6-ylboronic acid hydrochloride emerges at the intersection of these two vital areas. It is a bifunctional reagent that provides chemists with a direct and versatile tool to incorporate the valuable isoquinoline core into complex molecular architectures. As a stable, crystalline solid, this hydrochloride salt offers superior handling and storage properties compared to the free boronic acid, making it an indispensable building block for researchers, scientists, and drug development professionals. This guide provides a senior-level technical

overview of its structure, properties, core applications, and best practices for its use in a research setting.

Chapter 1: Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's chemical and physical properties is fundamental to its effective application. **Isoquinolin-6-ylboronic acid hydrochloride** is primarily available as a hydrated salt, which influences its molecular weight and solubility characteristics.

Chemical Structure and Formula

The compound consists of an isoquinoline ring system functionalized with a boronic acid group (-B(OH)₂) at the 6-position. The basic nitrogen atom of the isoquinoline ring is protonated and forms a salt with a chloride anion.

- Chemical Name: **Isoquinolin-6-ylboronic acid hydrochloride**
- Synonyms: 6-Isoquinolineboronic acid hydrochloride
- CAS Number: 1236031-63-2[7]
- Molecular Formula (Anhydrous): C₉H₈BNO₂·HCl[7]
- Molecular Formula (Pentahydrate): C₉H₉BCINO₂ · 5H₂O[8]

Caption: Chemical structure and basic properties of **Isoquinolin-6-ylboronic acid hydrochloride**.

Physicochemical Data

The properties of this reagent are critical for designing experimental conditions, including solvent selection and reaction stoichiometry. The data presented below is consolidated from leading chemical suppliers.

Property	Value	Source
CAS Number	1236031-63-2	Synthonix[7], Sigma-Aldrich[8]
Molecular Formula	C ₉ H ₈ BNO ₂ ·HCl	Synthonix[7]
Molecular Weight	209.44 g/mol (anhydrous)	Synthonix[7]
Molecular Weight	299.51 g/mol (pentahydrate)	Sigma-Aldrich[8]
Appearance	Solid	Sigma-Aldrich[8]
Purity	Typically ≥97%	Synthonix[7]
InChI Key	MKNBFRWRIQVMGU-UHFFFAOYSA-N	Synthonix[7]
SMILES	c1ncc2c(c1)cc(cc2)B(O)O.Cl	Synthonix[7]

Expert Insight: The presence of the hydrochloride salt significantly enhances the compound's bench-top stability. Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and protodeboronation under certain conditions.[4] The salt form mitigates these degradation pathways. When using the hydrated form, it is crucial to account for the mass of water to ensure accurate stoichiometry in reactions.

Chapter 2: Synthesis and Purification

While **Isoquinolin-6-ylboronic acid hydrochloride** is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. The synthesis of aryl boronic acids typically involves the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a boron electrophile.

General Synthetic Strategy

The most common laboratory-scale synthesis involves a halogen-metal exchange followed by electrophilic trapping.

Caption: Conceptual workflow for the synthesis of an aryl boronic acid hydrochloride.

Causality in Experimental Choices:

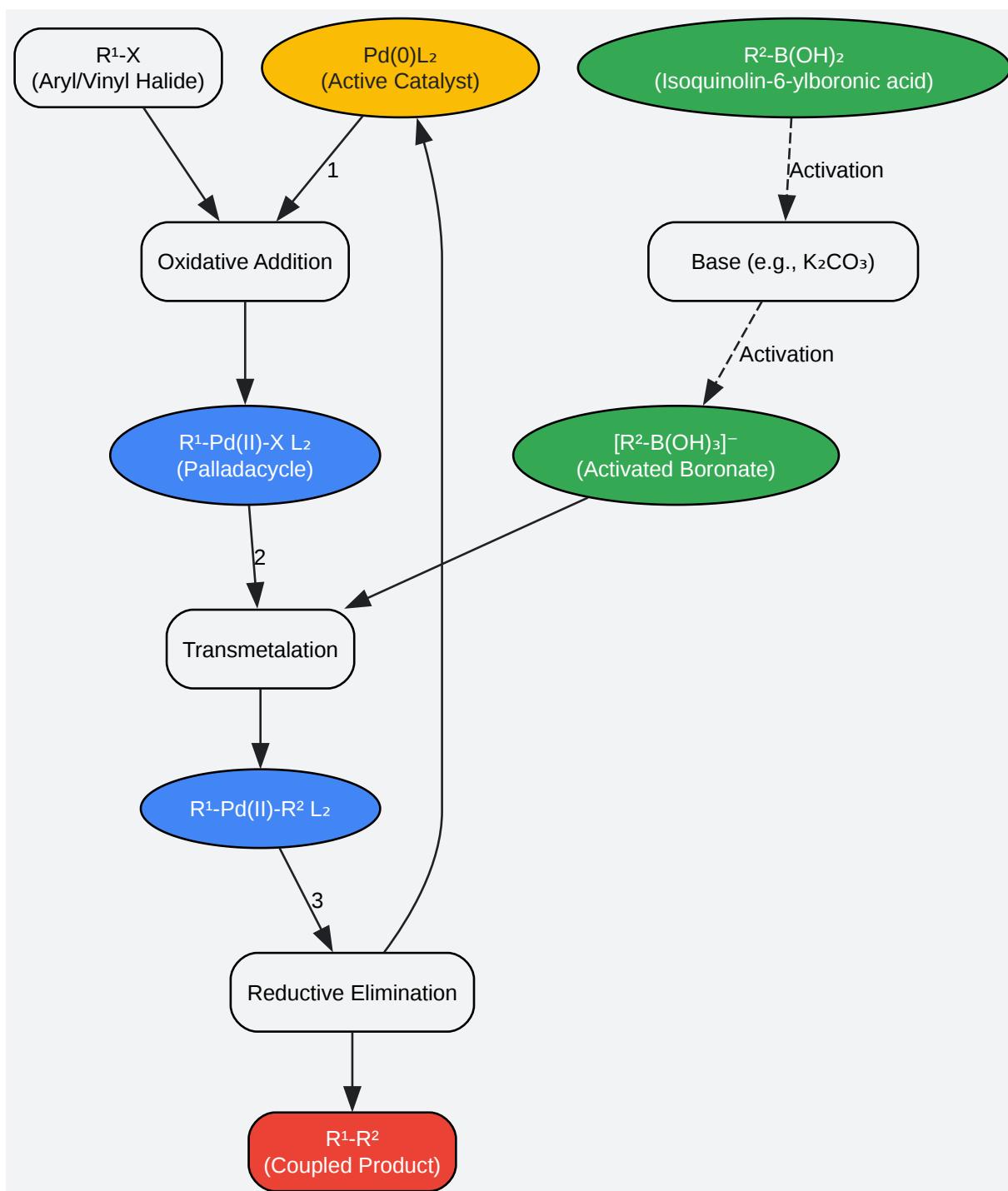
- Halogen-Metal Exchange: This step transforms the relatively unreactive C-Br bond into a highly nucleophilic C-Li or C-Mg bond. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions with other electrophilic sites on the isoquinoline ring.
- Electrophilic Quench: Trialkyl borates are used as the boron source. The boron atom is electrophilic and readily attacked by the organometallic intermediate.
- Acidic Workup: The initial product is a boronate ester. Hydrolysis under acidic conditions (using HCl) serves two purposes: it cleaves the ester to yield the free boronic acid, and it protonates the basic isoquinoline nitrogen to form the final hydrochloride salt, which often aids in purification by crystallization.

Chapter 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **Isoquinolin-6-ylboronic acid hydrochloride** is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds.^{[4][5]} This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and broad substrate scope.^[9]

The Catalytic Cycle

The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the boronic acid. The generally accepted mechanism proceeds through three key stages.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R^1-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
- Transmetalation: The organic group (R^2) is transferred from the boron atom to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., $[R-B(OH)_3]^-$), which facilitates the transfer.^{[5][6]} The choice of base is critical and must be strong enough to form the ate complex but not so strong as to cause undesired side reactions.
- Reductive Elimination: The two coupled organic fragments (R^1 and R^2) are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Representative Experimental Protocol

This protocol describes a general procedure for coupling **Isoquinolin-6-ylboronic acid hydrochloride** with an aryl bromide.

Self-Validating System: This protocol incorporates steps for ensuring reaction completion and verifying product identity, which are essential for trustworthiness.

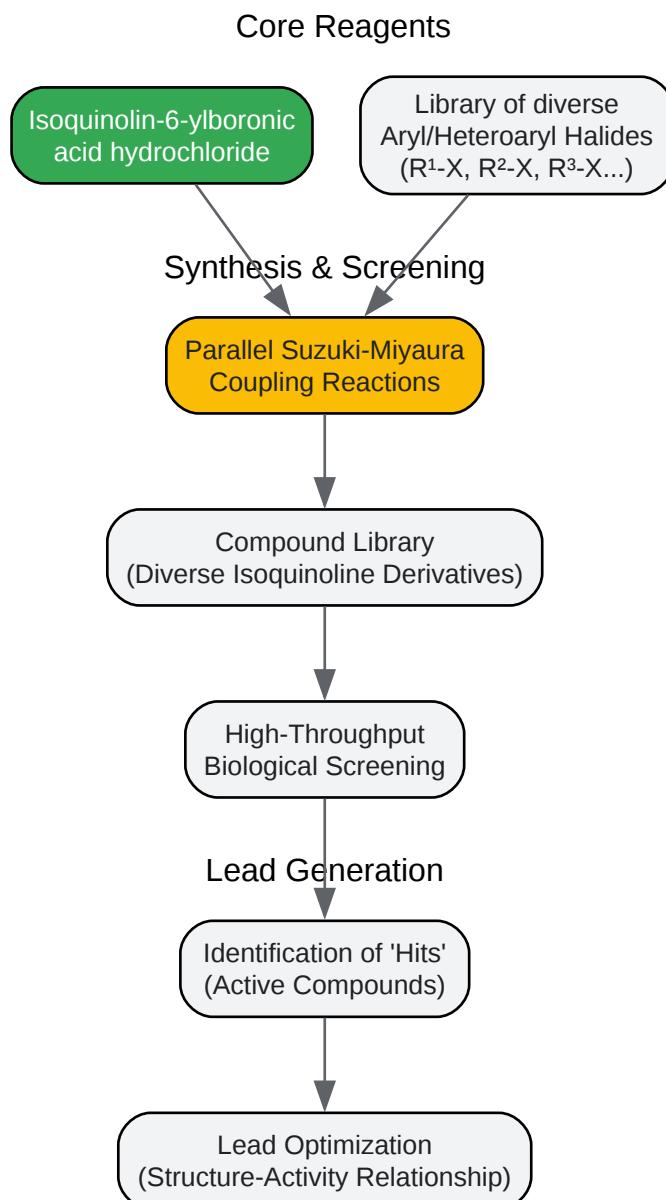
- **Reagent Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq.), **Isoquinolin-6-ylboronic acid hydrochloride** (1.2-1.5 eq.), and a suitable base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0-3.0 eq.).
 - **Rationale:** An excess of the boronic acid is often used to drive the reaction to completion. The choice of base depends on the substrate's sensitivity; K_3PO_4 is a strong, non-nucleophilic base suitable for many systems.^[9]
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%) and/or a combination of a palladium source (e.g., $Pd_2(dba)_3$) and a phosphine ligand (e.g., SPhos, XPhos).
 - **Rationale:** The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle.

- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).
 - Rationale: The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. The organic solvent solubilizes the organic reactants and catalyst. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Characterization (Self-Validation): Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Chapter 4: Significance in Medicinal Chemistry and Drug Discovery

The isoquinoline nucleus is a key pharmacophore in numerous FDA-approved drugs. Its rigid, planar structure and hydrogen-bonding capabilities allow it to interact effectively with biological macromolecules.

Isoquinolin-6-ylboronic acid hydrochloride provides a direct entry point for incorporating this privileged scaffold into new chemical entities (NCEs). Drug discovery programs often rely on the rapid synthesis of compound libraries for high-throughput screening. This reagent is an ideal building block for such endeavors.



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Caption: Use of **Isoquinolin-6-ylboronic acid hydrochloride** in a drug discovery workflow.

Chapter 5: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the reagent's integrity and ensuring laboratory safety.

Safety and Hazard Information

Based on available Safety Data Sheets (SDS), the compound is classified with the following hazards:

- Signal Word: Danger[8]
- Hazard Statements:
 - H301: Toxic if swallowed.[8]
 - H318: Causes serious eye damage.[8]
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.
 - P280: Wear protective gloves/eye protection/face protection.[10]
 - P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Protocol

- Handling: Always handle in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] Avoid inhalation of dust and prevent contact with skin and eyes.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperatures are often refrigerated (2-8°C) or frozen (-20°C) to maximize shelf life.[10] It is crucial to protect the compound from moisture to prevent hydrolysis and degradation.[10]

Conclusion

Isoquinolin-6-ylboronic acid hydrochloride is a high-value, versatile chemical reagent that serves as a critical bridge between the foundational importance of the isoquinoline scaffold and

the synthetic power of palladium-catalyzed cross-coupling. Its stability as a hydrochloride salt, combined with its reactivity in the Suzuki-Miyaura reaction, makes it an indispensable tool for chemists engaged in the synthesis of complex organic molecules. For professionals in drug discovery, it represents a key building block for the efficient generation of novel compounds with therapeutic potential. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic utility.

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